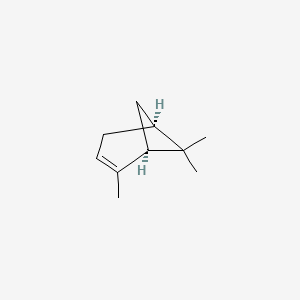

(+)-2-Pinene

Description

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChI Key |

GRWFGVWFFZKLTI-DTWKUNHWSA-N |

Isomeric SMILES |

CC1=CC[C@H]2C[C@H]1C2(C)C |

Canonical SMILES |

CC1=CCC2CC1C2(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(+)-α-pinene nomenclature and structure

An In-depth Technical Guide to (+)-α-Pinene: Nomenclature, Structure, and Biological Activity

Introduction

α-Pinene is a bicyclic monoterpene, a class of organic compounds prevalent in nature, particularly as a major constituent of turpentine (B1165885) and the essential oils of many coniferous trees, such as pine and rosemary.[1][2][3] It exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. The (+)-isomer, formally designated as (1R,5R)-(+)-α-pinene, is more commonly found in North America, while the (-)-isomer is more abundant in Europe.[1][2] This guide provides a comprehensive technical overview of the nomenclature, detailed chemical structure, physicochemical properties, experimental protocols for isolation and characterization, and its role in key biological signaling pathways, tailored for professionals in research and drug development.

Nomenclature and Chemical Identifiers

The systematic naming and identification of (+)-α-pinene are crucial for unambiguous scientific communication. The compound is registered under various identifiers across multiple chemical databases.

| Identifier | Value |

| IUPAC Name | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |

| Molecular Formula | C₁₀H₁₆[4][5] |

| CAS Number | 7785-70-8 |

| Racemic CAS Number | 80-56-8[2] |

| ChEBI ID | CHEBI:28261[2] |

| PubChem CID | 440968[2] |

| Synonyms | (+)-2-Pinene, (1R,5R)-α-Pinene |

Chemical Structure and Stereochemistry

α-Pinene possesses a distinctive bicyclo[3.1.1]hept-2-ene skeleton, which features a strained four-membered ring fused to a six-membered ring.[2][6] This strained structure is a key contributor to its chemical reactivity.[2] The molecule contains two chiral centers at the bridgehead carbons, C-1 and C-5.[6] The (+)-enantiomer has the (1R,5R) stereochemical configuration.[1][7]

Physicochemical Properties

The physical and chemical properties of α-pinene are well-documented. It is a colorless liquid with a characteristic turpentine-like odor.[4][8] It is insoluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][9]

| Property | Value | Reference(s) |

| Molecular Weight | 136.24 g/mol | [5][8] |

| Appearance | Clear colorless liquid | [4][5] |

| Boiling Point | 155-156 °C (311-313 °F) | [2][10] |

| Melting Point | -62.8 to -64 °C (-81 to -83 °F) | [2][5] |

| Density | 0.858 g/mL at 20-25 °C | [2][8][10] |

| Flash Point | 31-33 °C (88-91 °F) | [5][8] |

| Refractive Index | n20/D 1.465 | [10] |

| Vapor Density | 4.7 (relative to air) | [8][11] |

Experimental Protocols

Isolation and Purification

α-Pinene is primarily isolated from natural sources, most notably turpentine oil derived from pine trees.[12] A general workflow involves extraction followed by purification to separate α-pinene from other terpenes like β-pinene and camphene.[13]

Protocol 1: Steam Distillation for Essential Oil Extraction [14] This method is effective for extracting volatile oils from plant material.

-

Preparation : Coarsely chop fresh plant material (e.g., pine needles) to increase the surface area.

-

Apparatus Setup : Assemble a steam distillation unit. Place the plant material in the biomass flask and fill the boiling flask with distilled water.

-

Distillation : Heat the water to generate steam, which passes through the plant material, vaporizing the essential oils.

-

Condensation : The mixture of steam and oil vapor is cooled in a condenser, returning to a liquid state.

-

Separation : The condensate is collected in a separator. The less dense essential oil forms a layer above the aqueous phase (hydrosol) and can be separated using a separatory funnel.

-

Drying : Remove residual water from the collected oil using an anhydrous drying agent like sodium sulfate.

Protocol 2: Fractional Distillation for α-Pinene Purification [12][13] This technique separates compounds based on differences in their boiling points.

-

Apparatus Setup : Assemble a fractional distillation apparatus with a fractionating column to enhance separation efficiency.

-

Distillation : Gently heat the crude essential oil or turpentine. The component with the lower boiling point (α-pinene, ~156°C) will vaporize first, rise through the column, and condense for collection.[5][15]

-

Fraction Collection : Collect the distillate in separate fractions. Monitor the temperature at the top of the column; a stable temperature indicates the distillation of a pure component. The fraction collected around 156°C will be enriched in α-pinene.[15] Vacuum distillation is often preferred to prevent thermal degradation of terpenes.[14]

Characterization Techniques

The identity and purity of isolated α-pinene are confirmed using various analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a primary method for separating volatile compounds and identifying them based on their mass spectra and retention times.[4][16]

-

Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to identify the functional groups present in the molecule. For α-pinene, characteristic peaks include C-H stretching from the alkene (=C-H) at ~3070 cm⁻¹ and from alkanes between 2820-2980 cm⁻¹.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.[4]

Biological Activity and Signaling Pathways

α-Pinene has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by modulating key cellular signaling pathways.[2][3][18]

Anti-Inflammatory Pathway

α-Pinene exhibits anti-inflammatory properties by suppressing the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in macrophages.[3] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators. α-Pinene intervenes by inhibiting the phosphorylation of MAPKs and preventing the activation of NF-κB, thereby reducing the expression of inflammatory cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., iNOS, COX-2).[3]

Anticancer and Apoptotic Pathways

Research indicates that α-pinene can induce apoptosis (programmed cell death) in various cancer cell lines.[19][20] One proposed mechanism involves the induction of oxidative stress and modulation of the PI3K/AKT/NF-κB signaling pathway.[20] Additionally, α-pinene has been shown to enhance the anticancer activity of Natural Killer (NK) cells by stimulating the ERK and AKT phosphorylation pathways, leading to increased cytotoxicity against tumor cells.[18]

Conclusion

(+)-α-Pinene is a naturally abundant monoterpene with a well-defined chemical structure and a diverse range of biological activities. Its anti-inflammatory and anticancer properties, mediated through critical cellular signaling pathways, make it a compound of significant interest for pharmacological research and drug development. The established protocols for its isolation and characterization provide a solid foundation for further investigation into its therapeutic potential. This guide serves as a foundational resource for scientists and researchers exploring the multifaceted applications of this important natural product.

References

- 1. acs.org [acs.org]

- 2. α-Pinene - Wikipedia [en.wikipedia.org]

- 3. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - Alpha-pinene (CAS N° 80-56-8) [scentree.co]

- 6. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 7. homework.study.com [homework.study.com]

- 8. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Pinene, alpha - CAMEO [cameo.mfa.org]

- 10. ALPHA-PINENE | 2437-95-8 [chemicalbook.com]

- 11. α-PINENE | Occupational Safety and Health Administration [osha.gov]

- 12. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]

- 13. Sciencemadness Discussion Board - Seperation of Alpha, Beta Pinene from Turpentine - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. benchchem.com [benchchem.com]

- 15. CN103435434A - Method for extracting alpha-pinene from pine needles - Google Patents [patents.google.com]

- 16. Chemical characterization of α-pinene secondary organic aerosol constituents using gas chromatography, liquid chromatography, and paper spray-based mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scialert.net [scialert.net]

The Natural Occurrence and Biosynthesis of (+)-2-Pinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene, a bicyclic monoterpene, is a widely distributed natural product renowned for its characteristic pine aroma. It is a key component of the essential oils of numerous plant species and plays a significant role in plant defense mechanisms. Beyond its role in nature, (+)-α-pinene has garnered considerable interest in the pharmaceutical and chemical industries due to its diverse biological activities and its utility as a chiral starting material for the synthesis of other valuable compounds. This technical guide provides an in-depth overview of the natural occurrence of (+)-α-pinene, its biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and enzymatic synthesis.

Natural Occurrence of (+)-2-Pinene

(+)-α-Pinene is predominantly found in the essential oils of coniferous trees, particularly those belonging to the Pinus and Picea genera.[1] The enantiomeric distribution of α-pinene can vary geographically, with the (+)-enantiomer being more prevalent in North American pine species.[2] It is also a significant constituent of the essential oil of rosemary (Rosmarinus officinalis) and other aromatic plants.[2] The concentration of (+)-α-pinene can vary depending on the plant species, tissue type, geographical location, and environmental conditions.

Quantitative Data on (+)-α-Pinene Occurrence

| Plant Species | Plant Part | (+)-α-Pinene Concentration (% of Essential Oil) | Enantiomeric Excess (% ee of (+)-α-pinene) | Reference(s) |

| Pinus taeda (Loblolly Pine) | Needles/Twigs | 36.61 - 42.48% | Predominantly (+) | [3] |

| Pinus ponderosa (Ponderosa Pine) | Needles | 3.6 - 9.6% (some studies report up to 38.93%) | Variable | [4][5] |

| Pinus sylvestris (Scots Pine) | Needles | High, with a positive enantiomeric excess of (+) | High | [6] |

| Rosmarinus officinalis (Rosemary) | Leaves | 12.3 - 45.10% | Not specified |

Biosynthesis of this compound

The biosynthesis of (+)-α-pinene begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP). The key enzymatic step is the cyclization of GPP, catalyzed by the enzyme (+)-α-pinene synthase. This enzyme facilitates a complex carbocationic rearrangement cascade, ultimately leading to the formation of the bicyclic structure of (+)-α-pinene.

Signaling Pathway for (+)-α-Pinene Biosynthesis

Caption: Biosynthetic pathway of (+)-α-Pinene from Geranyl Pyrophosphate.

Experimental Protocols

Extraction of (+)-α-Pinene from Plant Material

Objective: To extract the essential oil containing (+)-α-pinene from plant material (e.g., pine needles, rosemary leaves) using steam distillation.

Methodology: Steam Distillation

-

Apparatus:

-

Steam generator (or boiling flask)

-

Biomass flask

-

Condenser

-

Receiving vessel (e.g., separatory funnel or Florentine flask)

-

Heating source (e.g., heating mantle)

-

-

Procedure:

-

Fresh plant material (e.g., 100 g of pine needles) is coarsely chopped to increase the surface area.

-

The chopped material is placed in the biomass flask.

-

Steam is generated in a separate flask and passed through the plant material.

-

The steam and volatilized essential oils are passed through a condenser to cool and liquefy.

-

The condensate (a mixture of water and essential oil) is collected in the receiving vessel.

-

Due to their immiscibility, the essential oil will form a separate layer from the water and can be collected. For oils less dense than water, the oil layer will be on top.

-

The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Caption: Workflow for essential oil extraction via steam distillation.

Quantification and Chiral Analysis of (+)-α-Pinene by GC-MS

Objective: To determine the concentration and enantiomeric excess of (+)-α-pinene in an essential oil sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM).

-

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., methylene (B1212753) chloride or hexane) to a concentration of approximately 4 mg/mL.

-

-

GC-MS Conditions (Example):

-

Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness).

-

Oven Temperature Program: Isothermal at 50 °C.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant pressure (e.g., 30 psi).

-

Injection Volume: 1 µL with a split ratio of 80:1.

-

Detector (MS): Scan mode from m/z 40-300.

-

-

Data Analysis:

-

Identify the peaks for (+)-α-pinene and (-)-α-pinene by comparing their retention times to those of authentic standards.

-

Quantify the amount of each enantiomer by integrating the peak areas.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [([(+)-α-pinene] - [(-)-α-pinene]) / ([(+)-α-pinene] + [(-)-α-pinene])] x 100

-

Heterologous Expression and Purification of (+)-α-Pinene Synthase

Objective: To produce and purify recombinant (+)-α-pinene synthase for in vitro studies.

Methodology: Expression in E. coli and Affinity Chromatography

-

Cloning and Expression:

-

The gene encoding (+)-α-pinene synthase (e.g., from Pinus taeda) is cloned into an expression vector (e.g., pET vector) with a polyhistidine (His)-tag.[1][7]

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.

-

-

Purification:

-

Harvest the E. coli cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged (+)-α-pinene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE to assess its purity and concentration.

-

Caption: Workflow for the purification of His-tagged (+)-α-pinene synthase.

Enzyme Assay for (+)-α-Pinene Synthase

Objective: To determine the enzymatic activity and kinetic parameters of purified (+)-α-pinene synthase.

Methodology: In Vitro Enzyme Assay and GC-MS Analysis

-

Assay Components:

-

Purified (+)-α-pinene synthase

-

Substrate: Geranyl pyrophosphate (GPP)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

-

Organic Solvent for extraction: Hexane (B92381) or Pentane (B18724)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of GPP (e.g., 0.5 µM to 50 µM for determining Km). The Km for GPP for monoterpene synthases from Pinus taeda is approximately 3 µM.[8]

-

Initiate the reaction by adding a known amount of purified (+)-α-pinene synthase to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a solution of EDTA to chelate the Mg²⁺ ions or by vigorous vortexing with an organic solvent.

-

Extract the monoterpene products by adding an equal volume of hexane or pentane containing an internal standard (e.g., isobutylbenzene (B155976) or n-dodecane) and vortexing.

-

Separate the organic phase and analyze it by GC-MS as described in Protocol 2 to identify and quantify the (+)-α-pinene produced.

-

-

Kinetic Analysis:

-

Determine the initial velocity (v₀) of the reaction at each GPP concentration.

-

Plot the initial velocity against the substrate concentration.

-

Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and biosynthesis of (+)-α-pinene. The detailed experimental protocols offer a practical resource for researchers and professionals in the fields of natural product chemistry, enzymology, and drug development. A thorough understanding of the distribution of this valuable monoterpene in nature and the mechanisms of its formation is crucial for its sustainable exploitation and the development of novel applications. The provided methodologies for extraction, analysis, and enzymatic synthesis will facilitate further research into the biological activities and synthetic potential of (+)-α-pinene.

References

- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gcms.cz [gcms.cz]

- 4. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 5. Cloning and characterization of α-pinene synthase from Ch... [degruyterbrill.com]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality and Enantiomeric Properties of alpha-Pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and enantiomeric properties of alpha-pinene, a bicyclic monoterpene with significant applications in the pharmaceutical and chemical industries. This document details the distinct physicochemical and pharmacological characteristics of its enantiomers, (+)-α-pinene and (-)-α-pinene, and offers insights into their synthesis, separation, and analysis.

Introduction to the Chirality of alpha-Pinene

Alpha-pinene (α-pinene) is a chiral molecule with two stereogenic centers, existing as two non-superimposable mirror images: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene.[1] These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are key identifiers for each enantiomer. The distinct stereochemistry of each enantiomer also leads to significant differences in their biological activities, a critical consideration in drug development and pharmacology.

dot

Caption: Chemical structures of (+)-α-pinene and (-)-α-pinene as enantiomers.

Physicochemical and Biological Properties of α-Pinene Enantiomers

The enantiomers of α-pinene, while chemically similar, exhibit distinct properties that are crucial for their application. These differences are particularly pronounced in their biological activities.

Quantitative Data Summary

The following tables summarize key quantitative data for the enantiomers of α-pinene.

Table 1: Physicochemical Properties of α-Pinene Enantiomers

| Property | (+)-α-Pinene | (-)-α-Pinene | Racemic (±)-α-Pinene |

| IUPAC Name | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | (±)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene |

| CAS Number | 7785-70-8[1] | 7785-26-4[1] | 80-56-8[1] |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass ( g/mol ) | 136.24 | 136.24 | 136.24 |

| Boiling Point (°C) | 155-156[2][3][4] | 155-156[2][3] | 155-156.2[3] |

| Density (g/mL at 20°C) | 0.8591[2][3] | 0.8590[3] | 0.8582 - 0.8592[2][3] |

| Specific Rotation [α]D²⁰ | +51.14°[3] | -51.28°[3] | 0° |

| Refractive Index (nD²⁰) | 1.4663[2][3] | 1.4662[3] | 1.4664[2] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of α-Pinene Enantiomers

| Microorganism | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) |

| Candida albicans | 117 - 4,150[5][6] | >20,000[5][6] |

| Cryptococcus neoformans | 117 - 4,150[5][6] | >20,000[5][6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150[5][6] | >20,000[5][6] |

Note: The antimicrobial activity of (-)-α-pinene was found to be significantly lower than that of (+)-α-pinene, with no antimicrobial activity detected up to 20 mg/mL in some studies.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of α-pinene enantiomers.

Synthesis of (-)-α-Pinene from (-)-β-Pinene

This protocol describes the isomerization of (-)-β-pinene to the thermodynamically more stable (-)-α-pinene.[7]

Materials:

-

(-)-β-Pinene (high enantiomeric purity)

-

Potassium hydride (KH)

-

3-Aminopropylamine

-

Pentane (B18724) (dry)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous calcium chloride

-

Argon or nitrogen gas (inert atmosphere)

Procedure:

-

Preparation of Potassium 3-Aminopropylamide (KAPA):

-

In a flask under an inert atmosphere, wash potassium hydride with dry pentane to remove mineral oil.

-

Add dry 3-aminopropylamine to the washed potassium hydride. Hydrogen gas will evolve.

-

-

Isomerization:

-

In a separate flask under an inert atmosphere, charge with purified (-)-β-pinene.

-

To the vigorously stirred (-)-β-pinene at 25°C, add the prepared KAPA solution over 15 minutes.

-

Stir the reaction mixture for 24 hours at 25°C.

-

-

Quenching and Work-up:

-

Quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Dry the organic layer with anhydrous calcium chloride.

-

-

Purification:

-

Decant the crude product and distill it at reduced pressure from lithium aluminum hydride to yield purified (-)-α-pinene.

-

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol outlines a general method for the analysis of α-pinene enantiomers using chiral GC.[8][9]

Instrumentation and Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., HP-CHIRAL-20β, Rt-βDEXse).[8][10]

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split injection.

-

Injector Temperature: 200-250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C (hold for 1 min).

-

Ramp: 2°C/min to 70°C (hold for 4 min).

-

Ramp: 12°C/min to 190°C (hold for 10 min).

-

-

Detector Temperature (FID): 220-260°C.

Procedure:

-

Sample Preparation: Dilute the α-pinene sample in a suitable solvent (e.g., methylene (B1212753) chloride, n-pentane) to an appropriate concentration (e.g., 1 µL/mL).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peaks corresponding to (+)-α-pinene and (-)-α-pinene based on their retention times, confirmed by injecting pure standards of each enantiomer.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100

-

Signaling Pathway and Pharmacological Relevance

The enantiomers of α-pinene have been shown to interact with various biological targets, leading to a range of pharmacological effects. Of particular interest is the modulation of the GABAA receptor by (-)-α-pinene.

Modulation of the GABAA Receptor by (-)-α-Pinene

(-)-α-Pinene acts as a positive allosteric modulator of the GABAA receptor, potentiating the action of the inhibitory neurotransmitter GABA.[11][12] This interaction is believed to occur at the benzodiazepine (B76468) binding site.[11][12] This modulation leads to an increase in chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which may contribute to the anxiolytic and sedative effects of (-)-α-pinene.[11]

dot

Caption: Signaling pathway of (-)-α-pinene modulation of the GABAA receptor.

Experimental and Analytical Workflow

A typical workflow for the study of α-pinene enantiomers involves several key stages, from sample acquisition to detailed analysis and biological evaluation.

dot

Caption: General experimental workflow for the study of α-pinene enantiomers.

Conclusion

The distinct enantiomeric properties of α-pinene underscore the importance of stereochemistry in drug development and natural product chemistry. The differential biological activities of (+)- and (-)-α-pinene necessitate careful enantioselective synthesis or efficient chiral separation and subsequent analytical verification of enantiomeric purity. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with these versatile chiral building blocks. Further investigation into the specific molecular targets and mechanisms of action of each enantiomer will continue to unveil their full therapeutic potential.

References

- 1. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-Pinene [drugfuture.com]

- 3. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α- and β-Pinene | Encyclopedia MDPI [encyclopedia.pub]

- 5. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Self-Disproportionation of Enantiomers (SDE) of α-Pinene via Evaporation off Silica Gel and Foam Fractionation—Validation of the Plausibility of SDE via Gas Chromatography (GC) for α-Pinene [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. α-Pinene, a Major Constituent of Pine Tree Oils, Enhances Non-Rapid Eye Movement Sleep in Mice through GABAA-benzodiazepine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Pinene - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (+)-2-Pinene: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (+)-2-Pinene (also known as (1R)-(+)-α-Pinene), a bicyclic monoterpene commonly found in the essential oils of many plants, particularly pine trees. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of this important natural compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 1.93 | m | |

| H-2 | 5.19 | m | |

| H-4 (endo) | 2.22 | m | |

| H-4 (exo) | 2.17 | m | |

| H-5 | 2.07 | m | |

| H-7 (syn) | 1.66 | d | 9.7 |

| H-7 (anti) | 2.33 | m | |

| H-8 (syn-CH₃) | 0.84 | s | |

| H-9 (anti-CH₃) | 1.27 | s | |

| H-10 (vinyl-CH₃) | 1.63 | s |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1][2]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 47.1 |

| C-2 | 144.9 |

| C-3 | 116.1 |

| C-4 | 31.5 |

| C-5 | 41.4 |

| C-6 | 38.0 |

| C-7 | 31.8 |

| C-8 (syn-CH₃) | 26.6 |

| C-9 (anti-CH₃) | 20.9 |

| C-10 (vinyl-CH₃) | 23.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A typical protocol for obtaining NMR spectra of a monoterpene like this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[3]

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR probe.[3]

-

Instrument Setup : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Calibration : The instrument is tuned and the magnetic field homogeneity is optimized by "shimming" on the deuterium (B1214612) lock signal from the solvent.[4]

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] For a clear spectrum, 8 to 16 scans are usually averaged.

-

For ¹³C NMR , a proton-decoupled experiment is standard. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (hundreds to thousands) and a longer total experiment time are required to achieve a good signal-to-noise ratio.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorptions for its alkene and alkane functionalities.[5][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3070 | C-H stretch | =C-H (vinyl) |

| 2980-2870 | C-H stretch | C-H (alkane) |

| 1655 | C=C stretch | Alkene |

| 1470, 1380 | C-H bend | -CH₂, -CH₃ |

| 885 | =C-H bend (out-of-plane) | Trisubstituted alkene |

Experimental Protocol for FT-IR Spectroscopy

For a volatile liquid like this compound, Attenuated Total Reflectance (ATR) FT-IR is a common and straightforward method.[7][8]

-

Instrument Preparation : Ensure the ATR crystal (commonly diamond) is clean.[8] Record a background spectrum of the empty ATR unit; this will be subtracted from the sample spectrum.[8]

-

Sample Application : Place a single drop of neat this compound directly onto the surface of the ATR crystal.[7][8]

-

Data Acquisition : The FT-IR spectrometer passes an infrared beam through the crystal. The beam interacts with the sample at the surface before being detected. Typically, spectra are recorded in the mid-IR range of 4000 to 400 cm⁻¹.[7] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[7] The spectral resolution is commonly set to 4 cm⁻¹.[7][8]

-

Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber). The background spectrum is automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[9]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Identity |

| 136 | 15 | [M]⁺ (Molecular Ion) |

| 121 | 20 | [M-CH₃]⁺ |

| 105 | 10 | [M-CH₃-CH₄]⁺ |

| 93 | 100 | [M-C₃H₇]⁺ or [C₇H₉]⁺ (Base Peak) |

| 92 | 35 | [C₇H₈]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pinenes.[10][11]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is around 100 ppm.

-

GC-MS Instrument Setup :

-

Injector : A small volume of the sample solution (typically 1 µL) is injected into the heated GC inlet (e.g., at 250 °C), where it is vaporized.

-

Gas Chromatograph : The vaporized sample is carried by an inert carrier gas (usually helium) through a capillary column (e.g., a 30 m DB-5 or HP-5ms column). The column oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer : As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically operated in electron ionization (EI) mode at 70 eV). The molecules are fragmented and the resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

-

Data Acquisition : The detector records the abundance of each ion at different m/z values, generating a mass spectrum for the compounds as they elute from the GC. The total ion chromatogram (TIC) plots the total ion intensity versus retention time.

-

Data Analysis : The mass spectrum corresponding to the GC peak of this compound is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a chemical fingerprint, which can be compared to spectral libraries like NIST for positive identification.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. (1R)-(+)-ALPHA-PINENE(7785-70-8) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. ekwan.github.io [ekwan.github.io]

- 5. α-Pinene [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Classification of Essential Oils with FT-IR [syntechinnovation.com]

- 8. mdpi.com [mdpi.com]

- 9. α-Pinene [webbook.nist.gov]

- 10. Volatile Compounds | Springer Nature Experiments [experiments.springernature.com]

- 11. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (+)-α-pinene

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Pinene

Introduction

(+)-α-Pinene is a naturally occurring bicyclic monoterpene with the chemical formula C10H16.[1][2][3] It is a primary constituent of turpentine (B1165885) and the essential oils of many coniferous trees, particularly pines.[2] This document provides a comprehensive overview of the physical and chemical properties of (+)-α-pinene, intended for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

(+)-α-Pinene is a colorless liquid with a characteristic turpentine-like odor.[1][4] It is less dense than water and insoluble in it.[1][4] The vapors of α-pinene are heavier than air.[1][4]

Table 1: Physical Properties of (+)-α-Pinene

| Property | Value | Source(s) |

| Molecular Formula | C10H16 | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Turpentine-like | [1][4] |

| Density | 0.858 g/mL at 25 °C | [1] |

| Boiling Point | 155-156 °C | [2] |

| Melting Point | -67 °C (-89 °F) | [4] |

| Refractive Index | n20/D 1.465 | |

| Specific Rotation | [α]D +50° to +52° | Data not found in search results |

| Vapor Pressure | 4.75 mmHg at 25 °C | [2] |

| Flash Point | 91 °F (33 °C) | [1][4] |

| Autoignition Temperature | 491 °F (255 °C) | [4] |

Table 2: Solubility of (+)-α-Pinene

| Solvent | Solubility | Source(s) |

| Water | Insoluble (2.49 mg/L at 25 °C) | [1][2] |

| Ethanol | Soluble | [1][5][6] |

| Diethyl Ether | Soluble | [1][2][6] |

| Chloroform | Soluble | [1][2][7] |

| Acetone (B3395972) | Soluble | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 20 mg/ml) | [5] |

| Dimethyl Formamide (DMF) | Soluble (approx. 20 mg/ml) | [5] |

| Glacial Acetic Acid | Miscible | [1][2] |

| Propylene Glycol | Almost insoluble | [1][2] |

| Glycerol | Almost insoluble | [1][2] |

| Fixed Oils | Soluble | [1] |

| Toluene | Soluble | [7] |

| Hexane | Soluble | [7] |

Table 3: Spectroscopic Data of (+)-α-Pinene

| Spectroscopy | Characteristic Peaks | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 5.19 (m, 1H, C=CH), 2.35 (m, 1H), 2.20 (m, 1H), 2.08 (m, 1H), 1.94 (m, 1H), 1.66 (s, 3H, C=C-CH₃), 1.27 (s, 3H, CH₃), 1.16 (d, 1H), 0.84 (s, 3H, CH₃) | [8] (Values are approximate from spectrum) |

| ¹³C NMR (CDCl₃) | δ (ppm): 144.5 (C-2), 116.0 (C-3) | [9] |

| IR (Infrared) | ν (cm⁻¹): 3024 (unsaturated C-H stretch), 1658 (C=C stretch), 885 (unsaturated C-H bend) | [10] |

Chemical Reactivity and Experimental Protocols

The chemical reactivity of α-pinene is dominated by the presence of a strained four-membered ring and a double bond, making it susceptible to a variety of reactions.

Oxidation

Oxidation of α-pinene can yield a range of valuable products, including α-pinene oxide, verbenone, verbenol, and campholenic aldehyde, depending on the reaction conditions and catalysts used.

Caption: A typical experimental workflow for α-pinene oxidation.[11]

Experimental Protocol: Copper-Catalyzed Oxidation of α-Pinene in Micellar Conditions [12]

-

Materials : α-pinene, tert-Butyl hydroperoxide (TBHP, 70% in H₂O), PS-750-M surfactant, distilled water, copper(II)-based catalyst.

-

Procedure :

-

Prepare a 1% aqueous solution of PS-750-M surfactant in distilled water.

-

In a 2 mL GC vial equipped with a stirring bar, add 1 mL of the 1% surfactant solution.

-

Add α-pinene (96 μL, 0.6 mmol) and the copper(II) catalyst (e.g., 1 mol%).

-

Add TBHP (167 μL, 1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously (e.g., 1500 rpm) at a controlled temperature (e.g., 60 °C) for the required time (e.g., 9 hours).

-

Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC).

-

-

Primary Products : Under these conditions, major products include tert-butylperoxy-2-pinene, verbenone, and pinene oxide.[12]

Isomerization

Acid catalysis can induce the rearrangement of the pinene skeleton. A common reaction is the isomerization of α-pinene to camphene, which is a key step in the synthesis of camphor.[2] Other isomerization products can include limonene (B3431351) and terpinolene.[13]

Caption: Acid-catalyzed rearrangement pathways of α-pinene.

Experimental Protocol: Hydration to α-Terpineol [2]

-

Materials : α-pinene, aqueous sulfuric acid, acetone.

-

Procedure :

-

Combine α-pinene with aqueous sulfuric acid and acetone in a suitable reaction vessel.

-

Reflux the mixture for several hours.

-

Upon completion, work up the reaction mixture to isolate α-terpineol.

-

-

Note : Using dilute acids tends to favor the formation of terpin (B149876) hydrate (B1144303) as the major product.[2]

Addition Reactions

The double bond in α-pinene readily undergoes addition reactions.

-

Epoxidation : The reaction with oxidizing agents like m-CPBA stereospecifically forms α-pinene oxide. The attack occurs on the face opposite to the sterically hindering gem-dimethyl bridge.[13]

-

Reaction with Hydroxyl Radicals (OH) : In atmospheric chemistry, the reaction of α-pinene with OH radicals is a significant degradation pathway. This reaction proceeds primarily through OH addition to the double bond, initiating a series of reactions that contribute to the formation of secondary organic aerosols (SOA).[14][15] The atmospheric lifetime of α-pinene due to this reaction is estimated to be around 5.8 hours.[15]

-

Halogenation : α-pinene reacts with halogen atoms (Cl, Br), leading to the formation of halogenated oxygenated volatile organic compounds (OVOCs) and contributing to SOA formation.[16]

Safety and Handling

α-Pinene is a flammable liquid and vapor.[4][17] It can cause skin irritation and may cause an allergic skin reaction.[17] It is harmful if swallowed and may be fatal if it enters the airways.[17][18] It is also very toxic to aquatic life with long-lasting effects.[17][19]

-

Handling : Use in a well-ventilated area.[6] Keep away from sources of ignition and take precautionary measures against static discharge.[17] Wear appropriate personal protective equipment (PPE), including safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[6][18]

-

Storage : Store in a cool, dry place in a tightly sealed container.[6][19]

-

Disposal : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.[17]

Conclusion

(+)-α-Pinene is a versatile and reactive molecule with a well-documented profile of physical and chemical properties. Its unique bicyclic structure makes it a valuable starting material for the synthesis of a wide range of compounds used in the fragrance, pharmaceutical, and chemical industries. A thorough understanding of its reactivity, particularly in oxidation and isomerization reactions, is crucial for its effective utilization. Proper safety precautions must be observed when handling this flammable and hazardous compound.

References

- 1. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. semiochemical.com [semiochemical.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. (1R)-(+)-ALPHA-PINENE(7785-70-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]

- 13. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics study of reactions of α-pinene and β-pinene with hydroxyl radical at 1-8 Torr and 240-340 K using the relative rate/discharge flow/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. carlroth.com [carlroth.com]

- 19. chemicalbook.com [chemicalbook.com]

The Pinene Scaffold: A Comprehensive Technical Guide to its Pharmacological Importance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pinene scaffold, a bicyclic monoterpene represented by α- and β-isomers, is one of the most abundant and widely distributed terpenes in the plant kingdom, famously contributing to the characteristic aroma of pine forests.[1] Beyond its fragrance, this scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its unique, rigid, and chiral bicyclo[3.1.1]heptane framework serves as an excellent starting point for the synthesis of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the pharmacological importance of the pinene scaffold, presenting key quantitative data, detailed experimental protocols for cited bioactivities, and visualizations of the underlying molecular pathways to support researchers and professionals in drug discovery and development.

Anti-inflammatory and Chondroprotective Activities

The pinene scaffold, particularly the α-pinene isomer, has demonstrated significant anti-inflammatory properties. Studies show it can modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators and showing potential in treating inflammatory conditions, including osteoarthritis.

Mechanism of Action

α-Pinene exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, α-pinene has been shown to inhibit the activation of MAPKs (including ERK, JNK, and p38) and prevent the nuclear translocation of NF-κB.[3] This leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[3]

Furthermore, in the context of osteoarthritis, (+)-α-pinene has shown enantiomer-selective chondroprotective effects by inhibiting IL-1β-induced NF-κB and JNK activation in human chondrocytes, thereby reducing the expression of catabolic genes like Matrix Metalloproteinase-1 (MMP-1) and MMP-13.[4]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model System | Parameter Measured | Result | Reference |

| α-Pinene | LPS-stimulated mouse peritoneal macrophages | TNF-α, IL-6, NO production | Significant decrease | [3] |

| (+)-α-Pinene | IL-1β-stimulated human chondrocytes | iNOS, MMP-1, MMP-13 gene expression | Potent inhibition | [4] |

| (-)-α-Pinene | IL-1β-stimulated human chondrocytes | iNOS, MMP-1, MMP-13 gene expression | Less active than (+) enantiomer | [4] |

| β-Pinene | IL-1β-stimulated human chondrocytes | Inflammatory & catabolic genes | Inactive | [4] |

| α-Pinene | Carrageenan-induced paw edema (mice) | Median Effective Dose (ED50) | 0.039 mL/kg | [5] |

| β-Pinene (50 mg/kg, p.o.) | Carrageenan-induced paw edema (diabetic rats) | Edema reduction (at 3h) | 29.6% (p < 0.001) | [4] |

Experimental Protocol: LPS-Stimulated Macrophage Assay

This protocol describes a common in vitro method to assess the anti-inflammatory activity of pinene compounds.[6][7][8][9]

-

Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the culture medium. Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the pinene compound dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control.

-

Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL. For co-treatment protocols, the compound and LPS can be added simultaneously.[10]

-

Incubation: Incubate the plates for 16-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants to measure secreted cytokines.

-

Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. Measure absorbance with a microplate reader and calculate concentrations from a standard curve.[6]

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10-15 minutes at room temperature, and measure absorbance at 540 nm.

-

Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the remaining cells in the plate.

Antimicrobial and Antifungal Activities

The pinene scaffold exhibits broad-spectrum antimicrobial activity. Notably, the biological activity is often stereoselective, with the positive enantiomers of both α- and β-pinene showing significantly higher potency than their negative counterparts.

Mechanism of Action

The antimicrobial action of pinenes is largely attributed to their ability to disrupt the integrity and function of microbial cell membranes. As lipophilic compounds, they can partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components and ions. This disruption of the cell membrane and associated metabolic processes ultimately results in microbial death.

Quantitative Data: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial potency. The following table summarizes MIC values for pinene isomers against various pathogens.[11][12][13]

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| (+)-α-Pinene | Candida albicans | ATCC 10231 | 234 | [11][12] |

| Cryptococcus neoformans | T1-444 | 117 | [11][12] | |

| Rhizopus oryzae | UCP1506 | 234 | [11][12] | |

| Staphylococcus aureus (MRSA) | BMB9393 | 4,150 | [11][12] | |

| (+)-β-Pinene | Candida albicans | ATCC 10231 | 468 | [11][12] |

| Cryptococcus neoformans | T1-444 | 117 | [11][12] | |

| Rhizopus oryzae | UCP1506 | 468 | [11][12] | |

| Staphylococcus aureus (MRSA) | BMB9393 | 6,250 | [11][12] | |

| (-)-α-Pinene | All tested strains | - | >20,000 (inactive) | [11][12] |

| (-)-β-Pinene | All tested strains | - | >20,000 (inactive) | [11][12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[11][14][15]

-

Preparation of Inoculum: Culture the microbial strain on an appropriate agar (B569324) medium (e.g., Sabouraud Agar for fungi, Brain Heart Infusion Agar for bacteria). Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pinene compound in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria). The concentration range should span the expected MIC.

-

Inoculation: Dilute the standardized microbial suspension in the broth medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C. Incubation time is typically 24 hours for bacteria and 48 hours for fungi.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). Visual inspection can be aided by using a viability indicator like resazurin.

Antitumor and Anticancer Activities

The pinene scaffold and its derivatives have shown promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines and inhibiting tumor growth in vivo.

Mechanism of Action

The antitumor mechanisms of pinene are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, an α-pinene derivative, GY-1, was found to arrest hepatoma cells in the S phase of the cell cycle and induce apoptosis by down-regulating the expression of C-myc, CDK2, and CyclinE, while up-regulating the tumor suppressor p53.[16] In prostate cancer cells, α-pinene has also been shown to induce apoptosis and cell cycle arrest.[17] Furthermore, α-pinene can exert indirect anticancer effects by enhancing the cytotoxicity of immune cells, such as Natural Killer (NK) cells, via the ERK/AKT signaling pathway.[18]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ | Reference |

| α-Pinene | PC-3 | Human Prostate Cancer | 2.9 ± 0.22 µM | |

| α-Pinene | DU145 | Human Prostate Cancer | 5.8 ± 0.21 µM | |

| GY-1 (α-Pinene derivative) | BEL-7402 | Human Hepatoma | 84.7 µmol/L | [16] |

Experimental Protocol: Mouse Xenograft Model for Prostate Cancer

This protocol describes an in vivo method to assess the antitumor efficacy of α-pinene.[17][19][20]

-

Cell Culture: Culture PC-3 human prostate cancer cells under standard conditions.

-

Animal Model: Use male immunodeficient nude mice (e.g., BALB/c nude).

-

Tumor Inoculation: Harvest PC-3 cells and resuspend them in PBS. Inoculate 2 x 10⁷ cells in 0.1 mL PBS subcutaneously into the rear flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow until they are palpable (e.g., ~30 mm³). Randomly divide the mice into a control group and a treatment group (n=6 per group).

-

Treatment Administration: Administer α-pinene (e.g., 200 mg/kg body weight, dissolved in a suitable vehicle) or the vehicle control to the mice via subcutaneous or intraperitoneal injection. Administer treatment twice a week for a period of 4 weeks.

-

Monitoring: Monitor the health and body weight of the mice regularly. Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors for final comparison between groups.

-

Immunohistochemistry (Optional): Fix tumor tissues in formalin, embed in paraffin, and perform immunohistochemical staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL assay) to analyze the mechanism of tumor growth inhibition.

Neuroprotective and Cognitive-Enhancing Activities

The pinene scaffold, particularly α-pinene, demonstrates significant neuroprotective effects, showing potential for mitigating neurodegenerative diseases and cognitive impairments.

Mechanism of Action

The neuroprotective properties of α-pinene are linked to its potent antioxidant and anti-inflammatory activities within the central nervous system. It can bolster the brain's antioxidant defense system by increasing levels of endogenous antioxidants like glutathione (B108866) (GSH) and enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[21] This reduces oxidative stress and lipid peroxidation, measured by decreased malondialdehyde (MDA) levels.[21] Concurrently, its anti-inflammatory action in the brain, via suppression of pathways like TNF-α/NF-κB, reduces neuroinflammation, a key factor in neurodegeneration.[22] Additionally, α-pinene has been identified as an acetylcholinesterase (AChE) inhibitor, which prevents the breakdown of the neurotransmitter acetylcholine, a strategy used in the treatment of Alzheimer's disease to improve cognitive function.

Quantitative Data: Neuroprotective and AChE Inhibitory Activities

| Compound | Model System | Parameter Measured | Result | Reference |

| α-Pinene (50 & 100 mg/kg) | Ketamine-induced mice model of schizophrenia | Brain Oxidative Stress Markers (MDA, GSH, SOD, CAT) | Significantly reversed ketamine-induced oxidative damage | [21][22] |

| α-Pinene | In vitro Acetylcholinesterase (AChE) from bovine erythrocytes | IC₅₀ | 660 ± 40 µM | |

| α-Pinene | In vitro Acetylcholinesterase (AChE) | IC₅₀ | 0.63 mM | [11] |

| β-Pinene | In vitro Acetylcholinesterase (AChE) | % Inhibition at 1 mM | 48.5% | [11] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[16][23][24][25][26]

-

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0.

-

Ellman’s Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

-

Substrate: Acetylthiocholine iodide (ATCI) in buffer.

-

Enzyme: Acetylcholinesterase (from electric eel or erythrocytes).

-

Inhibitor: Pinene compound dissolved in buffer with a co-solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add Tris-HCl buffer.

-

Add a specific volume of the pinene inhibitor solution at various concentrations.

-

Add 10 µL of the AChE enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

-

Calculation:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control reaction with no inhibitor: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Other Notable Pharmacological Activities

Beyond the major areas detailed above, the pinene scaffold exhibits several other therapeutically relevant properties.

Analgesic Activity

α-Pinene has demonstrated significant analgesic effects in visceral and thermal pain models.[21]

-

Quantitative Data: In a writhing test in rats, α-pinene at doses of 5 and 10 mg/kg significantly decreased the number of abdominal twists. In a plantar test (a thermal pain model), a 5 mg/kg dose of α-pinene significantly reduced pain caused by heat.[21]

-

Experimental Protocol (Hot Plate Test): The hot plate test is used to evaluate central analgesic activity.[18][27][28][29]

-

Administer the test compound (e.g., α-pinene) or a control (vehicle or standard drug like morphine) to the animals (mice or rats).

-

At specific time intervals post-administration (e.g., 30, 60, 90 minutes), place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).

-

Record the latency time for the animal to show a pain response, such as licking a paw or jumping.

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. An increase in the reaction latency compared to the control group indicates an analgesic effect.

-

Anxiolytic and Sedative Effects

Both α- and β-pinene have shown anxiolytic (anxiety-reducing) properties in preclinical studies, potentially through modulation of GABAergic and serotonergic neurotransmitter systems.[22]

Bronchodilator Activity

α-Pinene is known to act as a bronchodilator, helping to open airways. This property suggests its potential utility in respiratory conditions like asthma.

Structure-Activity Relationship (SAR) and Future Directions

The pharmacological profile of the pinene scaffold is highly dependent on its stereochemistry and functionalization.

-

Stereoselectivity: As demonstrated in the anti-inflammatory and antimicrobial sections, the biological activity can be highly enantioselective. For example, (+)-α-pinene is a more potent anti-inflammatory agent in chondrocytes than (-)-α-pinene, and the (+)-enantiomers of both α- and β-pinene are exclusively responsible for the observed antimicrobial effects.[4][11][12]

-

Functionalization: The bicyclic pinene core is a versatile starting material for chemical synthesis.[2] The introduction of different functional groups can significantly enhance or modify its biological activity. For instance, converting α-pinene into β-lactam derivatives dramatically increases its antimicrobial potency against both Gram-positive and Gram-negative bacteria.[30]

The diverse and potent pharmacological activities of the pinene scaffold, combined with its natural abundance and chiral properties, make it an exceptionally valuable building block in modern drug discovery. Future research should focus on the systematic synthesis and screening of novel pinene derivatives to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. Further elucidation of their mechanisms of action and progression into clinical trials will be crucial to unlocking the full therapeutic potential of this remarkable natural scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]

- 14. cgspace.cgiar.org [cgspace.cgiar.org]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. dol.inf.br [dol.inf.br]

- 19. researchgate.net [researchgate.net]

- 20. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. scribd.com [scribd.com]

- 25. japsonline.com [japsonline.com]

- 26. researchgate.net [researchgate.net]

- 27. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 28. maze.conductscience.com [maze.conductscience.com]

- 29. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Enantioselective Biological Activities of (+)-α-Pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Pinene, a bicyclic monoterpene, is a major constituent of the essential oils of many coniferous trees and other plants. As a chiral molecule, it exists as two enantiomers, (+)-α-pinene and (-)-α-pinene. Emerging research has demonstrated that the biological activities of α-pinene are often enantioselective, with the (+)-enantiomer frequently exhibiting more potent effects. This technical guide provides a comprehensive overview of the biological activities of (+)-α-pinene, with a comparative analysis of its enantiomer. It delves into its antimicrobial, anti-inflammatory, antioxidant, anticancer, and neurological properties, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms to support further research and drug development endeavors.

Antimicrobial Activity

A significant body of evidence highlights the pronounced antimicrobial properties of (+)-α-pinene, while (-)-α-pinene demonstrates markedly lower or no activity against a range of pathogenic microorganisms. This enantioselectivity is a critical factor in evaluating its potential as an antimicrobial agent.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of (+)-α-pinene has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Strain | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) | Reference(s) |

| Bacteria (Gram-positive) | ||||

| Staphylococcus aureus (MRSA) | ATCC 33591 | 4150 | >20,000 | [1][2] |

| Staphylococcus aureus | - | 420 | - | [3] |

| Bacteria (Gram-negative) | ||||

| Escherichia coli | - | 686 | - | [3] |

| Salmonella enterica | - | 686 | - | [3] |

| Fungi | ||||

| Candida albicans | ATCC 10231 | 117 | >20,000 | [1][2] |

| Cryptococcus neoformans | ATCC 28957 | 117 | >20,000 | [1][2] |

| Rhizopus oryzae | ATCC 10404 | 234 | >20,000 | [1][2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method used to determine the MIC of α-pinene enantiomers.

-

Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to match a 0.5 McFarland standard.

-

Preparation of Microdilution Plates: The α-pinene enantiomers are serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

(+)-α-Pinene has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies indicate that the (+)-enantiomer is more potent in this regard.[4]

Signaling Pathways

The anti-inflammatory effects of α-pinene are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are crucial in the production of pro-inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

| Compound | Dose (mL/kg) | Edema Inhibition (%) | Reference(s) |

| α-Pinene | 0.25 | Significant | [6] |

| 0.50 | 60.33 | [6] | |

| Indomethacin | 0.01 | 87.44 | [6] |

The median effective dose (ED50) of α-pinene for its anti-inflammatory activity was found to be 0.039 mL/kg.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Rats are treated with α-pinene enantiomers, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) via intraperitoneal injection.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Antioxidant Activity

The antioxidant activity of α-pinene has been investigated through various in vitro assays, although it is generally considered to possess weak to moderate radical scavenging properties compared to standard antioxidants.

Quantitative Data: Free Radical Scavenging Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Assay | Compound | IC50 (µg/mL) | Reference(s) |

| DPPH | α-Pinene | Weak, not accurately determined | [7] |

| ABTS | α-Pinene | Weak, not accurately determined | [7] |

| DPPH | Essential oil with α-pinene (32.68–51.10%) | 308.83 | [8] |

| ABTS | Essential oil with α-pinene (32.68–51.10%) | 237.74 | [8] |

At the highest tested concentrations, α-pinene showed weak DPPH and ABTS radical scavenging activity of 47.9% and 49.28%, respectively.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Sample Preparation: The α-pinene enantiomers are dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare various concentrations.

-

Reaction Mixture: A specific volume of each sample concentration is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Anticancer Activity

α-Pinene has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The activity appears to be, at least in part, mediated through the induction of apoptosis.

Quantitative Data: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | α-Pinene IC50 (µg/mL) | Reference(s) |

| BEL-7402 | Hepatocellular Carcinoma | - (Inhibition rate of 79.3%) | [9] |

| PA-1 | Ovarian Cancer | ~50 (at 48h) | [10] |

| EL-4 | T-cell lymphoma | 6.82 ± 1.60 | [11] |

| Molt-4 | T-cell acute lymphoblastic leukemia | 10.31 ± 2.51 | [11] |

| CCRF-CEM | T-cell acute lymphoblastic leukemia | 19.34 ± 3.42 | [11] |

| HPB-ALL | T-cell acute lymphoblastic leukemia | 22.65 ± 4.87 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of α-pinene enantiomers for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Neurological Effects

α-Pinene has been investigated for its neuroprotective effects, including its potential as an acetylcholinesterase (AChE) inhibitor, which is a target for the treatment of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition

| Compound | IC50 | Reference(s) |

| (+)-α-Pinene | Potent inhibitor | |

| (-)-α-Pinene | Potent inhibitor | |

| α-Pinene | 660 ± 40 µM (from bovine erythrocytes) |

Both (+)- and (-)-α-pinene have been reported to be potent inhibitors of AChE.

Experimental Protocol: Ellman's Method for AChE Inhibition

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, combine the enzyme, DTNB, and the α-pinene enantiomer at various concentrations.

-

Initiation of Reaction: Add the substrate (ATCI) to initiate the enzymatic reaction.

-